3-Bromo-2-(chloromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
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Overview
Description
3-Bromo-2-(chloromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is a heterocyclic compound that contains both bromine and chlorine atoms. This compound is part of the pyrrolo[1,2-b]pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(chloromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a chloromethylated precursor with a brominated pyrazole derivative. The reaction conditions often involve the use of a base such as sodium tert-butoxide in a solvent like tert-butanol, followed by heating to reflux .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification steps often involve recrystallization and solvent recovery to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(chloromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form more complex derivatives or reduction to remove halogen atoms.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions include various substituted pyrrolo[1,2-b]pyrazole derivatives, which can have enhanced biological activities and different chemical properties .
Scientific Research Applications
3-Bromo-2-(chloromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Used in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 3-Bromo-2-(chloromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved often include the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide
- 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate
Uniqueness
3-Bromo-2-(chloromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C7H8BrClN2 |
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Molecular Weight |
235.51 g/mol |
IUPAC Name |
3-bromo-2-(chloromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole |
InChI |
InChI=1S/C7H8BrClN2/c8-7-5(4-9)10-11-3-1-2-6(7)11/h1-4H2 |
InChI Key |
UGRILCRXMCYKRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=NN2C1)CCl)Br |
Origin of Product |
United States |
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